

4-Fluoro-3-nitroanisole chemical properties

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Compound of Interest

Compound Name: **4-Fluoro-3-nitroanisole**

Cat. No.: **B107196**

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Technical Guide: 4-Fluoro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Fluoro-3-nitroanisole**. The information is intended to support research, development, and drug discovery efforts.

Core Chemical Properties

4-Fluoro-3-nitroanisole, with the IUPAC name 1-fluoro-4-methoxy-2-nitrobenzene, is a substituted aromatic compound.^{[1][2]} Its chemical structure incorporates a fluorine atom and a nitro group on an anisole ring, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of **4-Fluoro-3-nitroanisole** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	61324-93-4	[1] [2]
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [2]
Molecular Weight	171.13 g/mol	[1] [3]
Physical Form	Solid	[4]
IUPAC Name	1-fluoro-4-methoxy-2-nitrobenzene	[1] [2]

Spectroscopic Data

While specific experimental spectra for **4-Fluoro-3-nitroanisole** are not readily available, its spectroscopic characteristics can be predicted based on the analysis of its core structure and the influence of its functional groups.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons, with splitting patterns influenced by both the fluorine and nitro groups. A singlet for the methoxy group protons would be expected.
¹³ C NMR	Resonances for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The carbon attached to the fluorine will show a characteristic coupling.
IR Spectroscopy	Characteristic absorption bands for the C-F bond, the asymmetric and symmetric stretching of the NO ₂ group, the C-O-C stretching of the ether, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the nitro and methoxy groups.

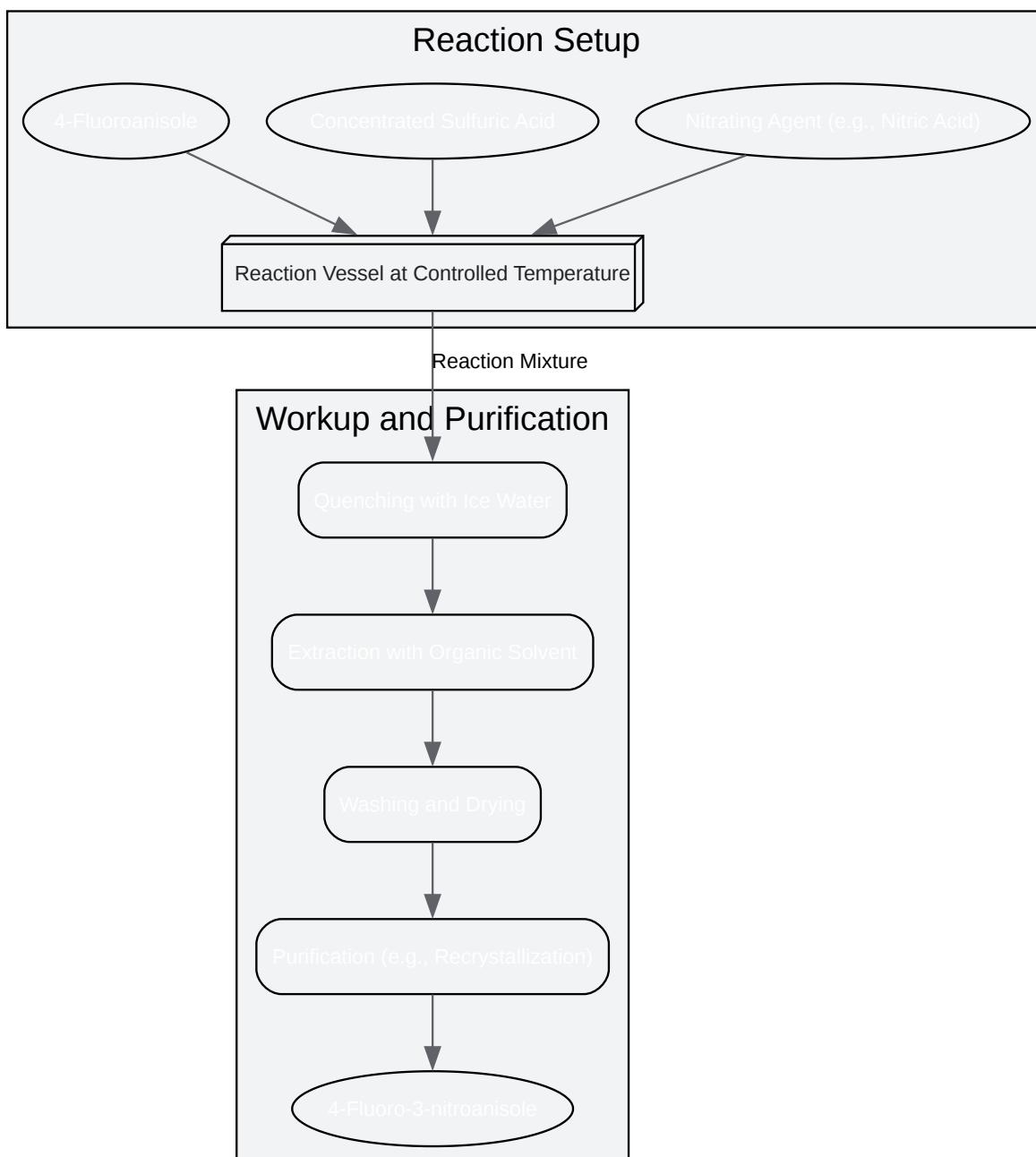
Synthesis and Experimental Protocols

A common synthetic route to **4-Fluoro-3-nitroanisole** involves the nitration of 4-fluoroanisole. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Workflow: Synthesis of 4-Fluoro-3-nitroanisole

The following diagram illustrates a typical workflow for the synthesis of **4-Fluoro-3-nitroanisole** from 4-fluoroanisole.

Synthesis of 4-Fluoro-3-nitroanisole

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Caption: Synthesis workflow for **4-Fluoro-3-nitroanisole**.

Detailed Experimental Protocol

- Reaction Setup: In a reaction vessel, dissolve 4-fluoroanisole in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C.
- Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to the reaction vessel while maintaining the low temperature.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
- Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
- Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure **4-Fluoro-3-nitroanisole**.

Applications in Research and Drug Development

4-Fluoro-3-nitroanisole is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the fluoro and nitro groups provides sites for further chemical modification, allowing for the construction of more complex molecules. Its structural analogs, such as 3-fluoro-4-nitroanisole, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[5] The introduction of a fluorine atom into a drug molecule can often enhance its metabolic stability and bioavailability.

Safety and Handling

4-Fluoro-3-nitroanisole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[4] It is toxic if swallowed, causes skin

irritation, and can cause serious eye irritation.[\[4\]](#) It may also cause respiratory irritation.[\[4\]](#) Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

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